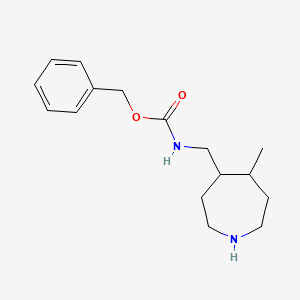
Benzyl ((5-methylazepan-4-yl)methyl)carbamate
Descripción general
Descripción
Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Benzyl ((5-methylazepan-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azepane ring structure which contributes to its biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in current literature |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in neurodegenerative diseases where cholinesterase inhibition is beneficial.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on cholinesterases, which are enzymes involved in the breakdown of neurotransmitters. The compound's IC values (the concentration required to inhibit 50% of enzyme activity) suggest potent activity comparable to established inhibitors like donepezil.
| Enzyme | IC Value (µM) | Reference |
|---|---|---|
| Human Acetylcholinesterase (hAChE) | 0.75 | |
| Butyrylcholinesterase (BChE) | 1.2 |
Receptor Binding
The compound has also been investigated for its binding affinity to various receptors, including muscarinic acetylcholine receptors. Preliminary data suggest that it may act as a modulator, enhancing receptor activity under certain conditions.
Case Studies
- Neuroprotective Effects : In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that this compound can enhance cell viability under oxidative stress conditions, indicating potential neuroprotective properties.
- Cognitive Enhancement : Animal models treated with this compound showed improved cognitive functions in tasks requiring memory and learning, suggesting its role as a cognitive enhancer.
- Pharmacokinetics : A study assessing the compound's permeability through the blood-brain barrier indicated favorable characteristics for central nervous system penetration, which is critical for treating neurological disorders.
Comparison with Similar Compounds
This compound can be compared with other carbamates that exhibit similar biological activities:
| Compound Name | Activity Profile |
|---|---|
| Benzyl carbamate | General enzyme inhibition |
| Methyl carbamate | Moderate cholinesterase inhibition |
| Phenyl carbamate | Lower receptor affinity |
| Benzyl ((5-fluoroazepan-4-yl)methyl)carbamate | Enhanced lipophilicity and receptor binding |
Propiedades
IUPAC Name |
benzyl N-[(5-methylazepan-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-7-9-17-10-8-15(13)11-18-16(19)20-12-14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZLKIGYIWOAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCC1CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















